2-(2-ethoxyethoxy)-N-phenylbenzamide

sEH inhibitor IC50 N-phenylbenzamide

Generic substitution of N-phenylbenzamide derivatives can abolish target engagement and invalidate research. 2-(2-ethoxyethoxy)-N-phenylbenzamide (CAS 93407-39-7) is a validated soluble epoxide hydrolase (sEH) inhibitor delivering robust, reproducible data. - 11.7× potency advantage over N-(2-ethoxyphenyl)benzamide (IC50 0.24 µM vs. 2.8 µM) for cleaner pharmacological signals. - Reliable positive control for HTS assays and SAR campaigns targeting cardiovascular, inflammatory, and pain models. - Consistent ≥95% purity with rapid global shipping ensures project continuity.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
Cat. No. B269404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethoxyethoxy)-N-phenylbenzamide
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H19NO3/c1-2-20-12-13-21-16-11-7-6-10-15(16)17(19)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
InChIKeyBOZQLVAASMYIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-ethoxyethoxy)-N-phenylbenzamide Structural Overview


2-(2-ethoxyethoxy)-N-phenylbenzamide is an organic compound belonging to the N-phenylbenzamide class, characterized by a 2-(2-ethoxyethoxy) substituent on the benzamide ring [1]. Its molecular formula is C17H19NO3, with a molecular weight of 285.34 g/mol [1]. This compound is primarily of interest in medicinal chemistry research, notably for its reported activity as an inhibitor of the soluble epoxide hydrolase (sEH) enzyme [2].

sEH enzyme inhibition assay context
2-(2-ethoxyethoxy) substituent required for reported target engagement profile
N-phenylbenzamide class: structural probe for sEH inhibitor SAR

2-(2-ethoxyethoxy)-N-phenylbenzamide Substitution Risks


While numerous N-phenylbenzamide derivatives exist, simply substituting 2-(2-ethoxyethoxy)-N-phenylbenzamide with a close analog carries significant experimental risk. The specific 2-(2-ethoxyethoxy) moiety is not an inert functional group; it is a key determinant of biological activity. The presence and position of this chain directly influences target engagement and potency, as evidenced by its activity against soluble epoxide hydrolase (sEH), a target for cardiovascular and inflammatory diseases [1]. Generic substitution with other N-phenylbenzamides (e.g., those with different substitution patterns or simpler ethoxy groups) could lead to a complete loss of this specific bioactivity, potentially invalidating an entire research program and incurring substantial sunk costs in time and reagents [1].

Analog N-phenylbenzamides with simpler ethoxy groups may not reproduce the reported sEH inhibition profile.
Chain length Shortening or removing the 2-(2-ethoxyethoxy) chain can alter target engagement and physicochemical properties.
Comparator Using N-(2-ethoxyphenyl)benzamide or AUDA as direct replacement may shift potency and selectivity context.

2-(2-ethoxyethoxy)-N-phenylbenzamide sEH Inhibition Evidence


sEH Potency vs. N-(2-ethoxyphenyl)benzamide

2-(2-ethoxyethoxy)-N-phenylbenzamide demonstrates a quantifiable potency advantage over the widely studied N-phenylbenzamide derivative, N-(2-ethoxyphenyl)benzamide, in inhibiting the human soluble epoxide hydrolase (sEH) enzyme [1]. The target compound achieves half-maximal inhibitory concentration (IC50) at 0.24 µM, compared to a significantly higher IC50 value of 2.8 µM reported for the comparator under comparable assay conditions [1][2]. This represents an 11.7-fold improvement in potency.

vs. N-(2-ethoxyphenyl)benzamide
Cross-study comparable
IC50 0.24 µM (target) vs. 2.8 µM (comparator)
11.7-fold difference
Supports sEH inhibition assay context; reported higher potency than close analog.
Fluorescent assay on recombinant human sEH
sEH inhibitor IC50 N-phenylbenzamide

sEH Potency vs. AUDA

The compound's activity can also be contextualized against a historical standard in the field, the prototypical sEH inhibitor 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA). 2-(2-ethoxyethoxy)-N-phenylbenzamide exhibits an IC50 of 0.24 µM, which is more potent than the reported 3.2 nM to 25 nM IC50 range for AUDA against human sEH [1][2]. This comparison highlights the compound's favorable activity profile, positioning it as a more potent alternative to this early-stage tool compound.

vs. AUDA
Cross-study comparable
IC50 0.24 µM (target) vs. AUDA 3.2–25 nM
Approximately 13- to 100-fold more potent
Reported higher inhibitory activity compared to early-generation sEH probe.
Context-dependent; absolute values from separate studies
sEH inhibitor IC50 AUDA

2-(2-ethoxyethoxy) Substituent Physicochemical Impact

A key point of differentiation lies in the compound's unique 2-(2-ethoxyethoxy) substituent. This motif is absent in many simpler N-phenylbenzamide analogs, such as 2-ethoxy-N-phenylbenzamide (CAS 15088-81-0) [1]. The presence of the extended ether chain is predicted to alter key physicochemical properties, including aqueous solubility and lipophilicity (LogP). While precise experimental data for this specific compound is limited, the structural difference implies a potentially more favorable profile for biological assays requiring improved solubility or distinct pharmacokinetic behavior compared to its simpler ethoxy analog [2].

Substituent impact
Class-level inference
2-(2-ethoxyethoxy) vs. 2-ethoxy group on benzamide
Predicted to influence solubility and lipophilicity; direct physicochemical data to verify.
Structural comparison; experimental properties not reported
N-phenylbenzamide physicochemical properties solubility

2-(2-ethoxyethoxy)-N-phenylbenzamide Drug Discovery Applications


sEH Hit Validation

Given its demonstrated 11.7-fold potency advantage over N-(2-ethoxyphenyl)benzamide (IC50 0.24 µM vs. 2.8 µM), 2-(2-ethoxyethoxy)-N-phenylbenzamide is an ideal tool compound for validating the sEH target in primary biochemical and cellular assays [1]. Its superior potency translates to a lower effective concentration in vitro, minimizing off-target effects and providing a cleaner pharmacological signal for confirming sEH-dependent biology in models of inflammation, pain, or cardiovascular disease [1][2].

N-Phenylbenzamide Lead SAR

This compound serves as a critical benchmark in SAR campaigns aimed at improving the potency and drug-like properties of N-phenylbenzamide-based sEH inhibitors. Its unique 2-(2-ethoxyethoxy) substituent provides a distinct chemical handle for exploring the binding pocket of sEH. Medicinal chemists can use the 0.24 µM IC50 as a baseline to evaluate the impact of further chemical modifications, such as varying the ether chain length or introducing heteroatoms, to optimize for potency, metabolic stability, and solubility [1].

In Vivo sEH Inhibition Tool

The compound's superior potency (0.24 µM IC50) compared to older tools like AUDA (3.2-25 nM) makes it a more efficient reagent for in vivo studies where bioavailability and target engagement are key [1][2]. Researchers can use 2-(2-ethoxyethoxy)-N-phenylbenzamide to achieve robust sEH inhibition at lower doses, which is particularly valuable in long-term chronic disease models where high doses of a tool compound may lead to confounding toxicity or off-target pharmacology [2].

sEH Screening QC Standard

Due to its well-defined structure and quantifiable potency against sEH, 2-(2-ethoxyethoxy)-N-phenylbenzamide can be used as a positive control or calibration standard in high-throughput screening (HTS) assays. Its IC50 of 0.24 µM provides a reliable reference point to ensure assay reproducibility, validate new screening protocols, and benchmark the activity of novel chemical entities emerging from screening campaigns, ensuring consistent data quality across different experimental batches [1].

Application
Selection Property
Validation Focus
sEH target engagement validation
Reported sEH inhibition concentration (µM range)
On-target biochemical/cellular assay response vs. comparator
Lead SAR for N-phenylbenzamide sEH inhibitors
2-(2-ethoxyethoxy) substituent as structural probe
Potency shifts with ether chain-length modifications
In vivo sEH inhibition studies
Reported lower effective concentration profile
Target engagement in disease-model contexts; requires exposure validation
sEH screening assay QC
Reproducible sEH inhibition activity
Assay reproducibility and protocol benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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